methyl 5-methyl-1H-indole-6-carboxylate
Overview
Description
Methyl 5-methyl-1H-indole-6-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their presence in natural products, pharmaceuticals, and agrochemicals. The compound’s structure consists of a methyl group attached to the 5th position of the indole ring and a carboxylate group at the 6th position, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl 5-methyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, resulting in diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Indole derivatives have shown various biological activities, suggesting they can induce a range of molecular and cellular effects . .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for exploring the compound’s potential in treating diseases and disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . Understanding these mechanisms is vital for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, influencing their efficacy and safety in long-term applications . These temporal effects are important for optimizing the use of this compound in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed. For instance, indole derivatives can exhibit dose-dependent effects on cellular and metabolic processes . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Investigating these pathways is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding these transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Investigating these localization mechanisms is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-indole-6-carboxylate can be synthesized through several methods. One common approach is the esterification of indole-5-carboxylic acid. This reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Indole-6-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-methyl-1H-indole-6-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Methyl 5-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-5-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Methyl indole-6-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and isobutoxy group, showing antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-methyl-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)6-9(7)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFDJMZPCVKDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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